N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide
Description
This compound features a 1,3,4-thiadiazole core fused with a quinazolin-4-one moiety and a cyclobutyl substituent. The cyclobutyl group introduces steric strain, which may influence conformational stability and reactivity compared to bulkier or planar substituents like phenyl groups .
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H23N5O2S/c1-11(2)16-20-14-9-4-3-8-13(14)18(26)24(16)10-15(25)21-19-23-22-17(27-19)12-6-5-7-12/h3-4,8-9,11-12,16,20H,5-7,10H2,1-2H3,(H,21,23,25) |
InChI Key |
NTMIJIIKRYJPED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC2=CC=CC=C2C(=O)N1CC(=O)NC3=NN=C(S3)C4CCC4 |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a complex organic compound with significant potential in pharmacological applications. This compound integrates a thiadiazole moiety and a quinazoline core, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molar Mass | 342.42 g/mol |
| CAS Number | 1282131-92-3 |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 528.0 ± 56.0 °C at 760 mmHg |
| Melting Point | Not Available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Thiadiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds containing thiadiazole rings have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as breast and lung cancer cells.
- Induction of Apoptosis : Research indicates that these compounds can induce apoptosis via the intrinsic pathway by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : Studies suggest that the compound may cause cell cycle arrest at the G2/M phase, thereby preventing tumor growth.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal Activity : Preliminary studies indicate that this compound exhibits antifungal activity against common pathogens like Candida albicans.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives are noteworthy:
- Inhibition of Pro-inflammatory Cytokines : The compound has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Reduction of Edema : In animal models, administration of the compound has resulted in decreased edema in inflammatory conditions.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various thiadiazole derivatives, including the target compound. The findings demonstrated a significant reduction in viability in HCT116 (colon cancer) and MCF7 (breast cancer) cell lines with IC50 values ranging from 5 to 15 µM.
Antimicrobial Evaluation
In a recent investigation published in Antibiotics, this compound was tested against several bacterial strains. The results indicated an MIC of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid thiadiazole-quinazolinone architecture. Below is a comparative analysis with key analogs:
Table 1: Structural and Spectroscopic Comparison
Key Differences and Implications
- Substituent Effects : The target compound’s cyclobutyl group contrasts with phenyl substituents in analogs (e.g., 4g ), which may reduce steric hindrance but increase ring strain. Cyclobutyl’s sp³ hybridization could alter electronic properties compared to aromatic substituents.
- Bioactivity Potential: Quinazolinone moieties (target compound) are associated with kinase inhibition and antimicrobial activity, while benzothiazole derivatives () show analgesic properties . Thiadiazoles with acryloyl groups () exhibit strong electrophilic character, favoring interactions with biological targets .
- Spectral Data: The absence of reported IR/MS data for the target compound limits direct comparison, but analogs like 4g show distinct C=O stretches (~1638–1690 cm⁻¹), suggesting similar conjugation effects if the quinazolinone carbonyl is present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
